(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Overview
Description
Scientific Research Applications
Enantioconvergent Synthesis
- Synthesis of Delta-Opioid Receptor Ligands: A study by Janetka et al. (2003) details an enantioconvergent synthesis process for (-)-1-allyl-(2S,5R)-dimethylpiperazine, a crucial intermediate in synthesizing delta-opioid receptor ligands. This process enables the production of enantiomerically pure diamine without the need for chromatography, highlighting its potential in laboratory preparations (Janetka et al., 2003).
Bioactive Diketopiperazines
- Variety of Bioactivities: Wang et al. (2013) reviewed patents involving 2,5-Diketopiperazines (DKPs), noting their bioactive diversity and potential in drug discovery. These compounds, including derivatives of (2S,5S)-2,5-dimethylpiperazine, exhibit a range of bioactivities, from anti-tumor and neuroprotective effects to antibiotic and insecticidal activities (Wang et al., 2013).
Crystal Structure Analysis
- Molecular Structure of trans-2,5-Dimethylpiperazine: A study by Okamoto et al. (1982) determined the crystal structure of trans-2,5-dimethylpiperazine, revealing its centrosymmetric molecule with a chair form piperazine ring. This structural analysis is essential for understanding its chemical behavior and potential applications (Okamoto et al., 1982).
Alkaloid Synthesis
- Synthesis of Piperazine Alkaloid: Takeuchi et al. (1990) synthesized a piperazine alkaloid, (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, highlighting the compound's potential for further chemical modifications and applications in various fields (Takeuchi et al., 1990).
Medical Implant Applications
- Piperazine Copolymers: Research by Bruck (1969) investigated piperazine copolymers for use in medical implants, particularly in cornea replacement. This study focused on their thermal stability, resistance to UV radiation, and blood coagulation properties, emphasizing the material science aspect of piperazine derivatives (Bruck, 1969).
Templating Effects in Metal Halides
- Structural Dimensionality of Hybrid Metal Halides: A recent study by Gautier et al. (2022) explored the templating effects of trans-2,5-dimethylpiperazine on the structural dimensionality of hybrid metal halides. This research is significant in the field of materials science, particularly for developing new materials with specific properties (Gautier et al., 2022).
Synthesis of Nonsteroidal Androgen Receptor Antagonists
- Development of Androgen Receptor Antagonists: Kinoyama et al. (2006) synthesized a series of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives, showing potent androgen receptor antagonist activities. This study contributes to the development of new therapeutic agents, especially in treating prostate cancer (Kinoyama et al., 2006).
Properties
IUPAC Name |
(2S,5S)-2,5-dimethylpiperazine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBTPQJPVPJJP-USPAICOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1)C.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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